molecular formula C15H25NO5 B1374840 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate CAS No. 1160246-95-6

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B1374840
CAS No.: 1160246-95-6
M. Wt: 299.36 g/mol
InChI Key: AAKXXTYECWMWHH-UHFFFAOYSA-N
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Description

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate is a heterocyclic compound with a unique spiro structure. It is primarily used in research settings and is known for its stability and reactivity in various chemical reactions. The compound has a molecular formula of C15H25NO5 and a molecular weight of 299.36 g/mol .

Biochemical Analysis

Cellular Effects

The effects of 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, this compound can affect cell signaling pathways by binding to receptors or other signaling molecules, thereby influencing cellular responses to external stimuli .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating cell signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the overall metabolic balance within cells. For example, it may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interactions with target biomolecules and its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Chemical Reactions Analysis

Types of Reactions

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various oxo derivatives, reduced spiro compounds, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the study of spiro compounds.

Properties

IUPAC Name

8-O-tert-butyl 2-O-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(18)16-9-7-15(8-10-16)6-5-11(20-15)12(17)19-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKXXTYECWMWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)C(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141857
Record name 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-95-6
Record name 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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